![molecular formula C16H9FN4S3 B2707131 N-(6-fluoro-1,3-benzothiazol-2-yl)-7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-amine CAS No. 862976-09-8](/img/structure/B2707131.png)

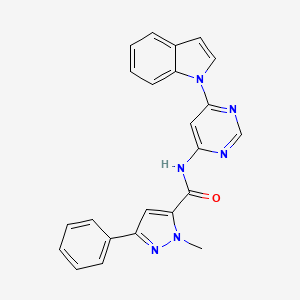

N-(6-fluoro-1,3-benzothiazol-2-yl)-7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

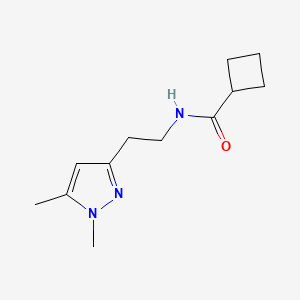

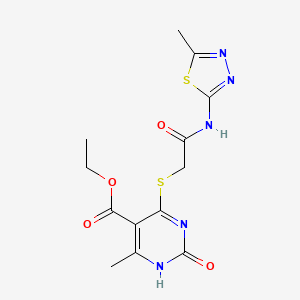

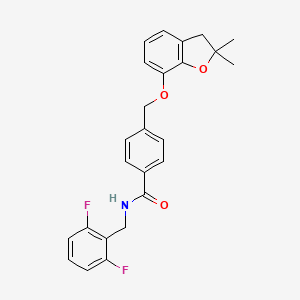

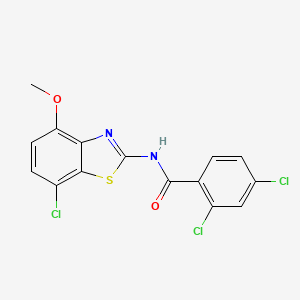

The compound “N-(6-fluoro-1,3-benzothiazol-2-yl)-7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-amine” is a complex organic molecule that contains several heterocyclic rings, including benzothiazole and thiazolo . The presence of these rings suggests that this compound may have interesting chemical and biological properties.

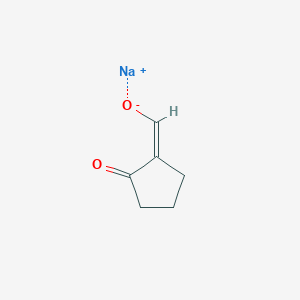

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzothiazole and thiazolo rings are aromatic, which means they are planar and have a delocalized π electron system .Chemical Reactions Analysis

Again, while specific reactions for this compound are not available, benzothiazoles and thiazoles typically undergo electrophilic substitution reactions . The presence of the amine group could also allow for reactions like acylation or alkylation .Scientific Research Applications

Antimicrobial and Anticancer Activity

Research has demonstrated the synthesis of novel fluoro 1,2,3-triazole tagged amino bis(benzothiazole) derivatives, including compounds closely related to N-(6-fluoro-1,3-benzothiazol-2-yl)-7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-amine. These compounds have been tested for antimicrobial and cytotoxic activity against human cancer cell lines such as U937, THP-1, Colo205, and A549, revealing promising compounds with potential anticancer properties (Kumbhare et al., 2014).

Spectroscopic Characterization and Structural Analysis

The spectroscopic features and molecular structure of derivatives similar to the mentioned compound have been analyzed, revealing insights into their molecular behavior in various states. Studies involving X-ray analysis and vibrational spectroscopy have provided detailed information on the molecular structure and interactions of such compounds (Al-Harthy et al., 2019).

Antitumor Properties and Mechanism of Action

Investigations into novel antitumor 2-(4-aminophenyl)benzothiazoles have elucidated their mechanism of action, including their biotransformation by cytochrome P450 1A1 into active metabolites. This research has highlighted the potential of benzothiazole derivatives in cancer treatment, particularly through the development of prodrugs designed to enhance solubility and pharmacokinetic properties (Bradshaw et al., 2002).

Chemical Synthesis and Characterization

The chemical synthesis of various benzothiazole derivatives, including fluoro-substituted compounds, has been extensively studied. These research efforts have led to the development of novel compounds with potential biological and pharmacological applications, characterized by their antimicrobial activity against various bacterial and fungal strains (Javali et al., 2010).

Molecular Docking and Biological Activity

Synthesis and characterization studies have been complemented by molecular docking and biological activity assessments, aiming to understand the interaction of benzothiazole derivatives with biological targets. This research avenue explores the therapeutic potential of these compounds, particularly in the context of antibacterial and antifungal activities (Pejchal et al., 2015).

Mechanism of Action

Properties

IUPAC Name |

N-(6-fluoro-1,3-benzothiazol-2-yl)-7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9FN4S3/c1-7-18-10-4-5-11-14(13(10)22-7)24-16(20-11)21-15-19-9-3-2-8(17)6-12(9)23-15/h2-6H,1H3,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTDKAQJJXPKXMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC4=NC5=C(S4)C=C(C=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9FN4S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(trifluoromethyl)-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline](/img/structure/B2707048.png)

![(E)-N-(3-allyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2707064.png)